molecular formula C27H25N3O3 B10871624 2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

Cat. No.: B10871624
M. Wt: 439.5 g/mol
InChI Key: MCUCXCAISVDLQM-DTQAZKPQSA-N
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Description

2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a tert-butylbenzyl group and a nitrostyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The tert-butylbenzyl group can be introduced via a nucleophilic substitution reaction, while the nitrostyryl group is often added through a Heck or Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as palladium complexes are often used in the coupling reactions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE involves its interaction with molecular targets such as DNA and proteins. The nitrostyryl group can intercalate into DNA, disrupting its structure and function. Additionally, the compound can bind to proteins, inhibiting their activity and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(TERT-BUTYL)PHENYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE
  • 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-AMINOSTYRYL)QUINOXALINE
  • 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-METHOXYSTYRYL)QUINOXALINE

Uniqueness

2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(3-NITROSTYRYL)QUINOXALINE is unique due to the presence of both a tert-butylbenzyl group and a nitrostyryl group, which confer distinct chemical and biological properties. The combination of these groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methoxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

InChI

InChI=1S/C27H25N3O3/c1-27(2,3)21-14-11-20(12-15-21)18-33-26-25(28-23-9-4-5-10-24(23)29-26)16-13-19-7-6-8-22(17-19)30(31)32/h4-17H,18H2,1-3H3/b16-13+

InChI Key

MCUCXCAISVDLQM-DTQAZKPQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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